Cas no 68157-86-8 (N-(1-Methyl-2-phenoxyethyl)acetamide)

N-(1-Methyl-2-phenoxyethyl)acetamide is a specialized organic compound featuring a phenoxyethyl backbone with an acetamide functional group. Its molecular structure, incorporating both aromatic and aliphatic components, makes it a versatile intermediate in synthetic chemistry. The compound exhibits favorable solubility in common organic solvents, facilitating its use in pharmaceutical and agrochemical applications. Its stability under standard conditions and well-defined reactivity profile enhance its utility in amidation and alkylation reactions. The presence of the methyl group on the ethyl chain contributes to steric effects, influencing selectivity in synthetic pathways. This compound is particularly valuable for researchers developing novel bioactive molecules or fine-tuning reaction mechanisms.
N-(1-Methyl-2-phenoxyethyl)acetamide structure
68157-86-8 structure
Product Name:N-(1-Methyl-2-phenoxyethyl)acetamide
CAS No:68157-86-8
MF:C12H11NO
MW:185.221843004227
CID:3338019
PubChem ID:12436514
Update Time:2025-11-01

N-(1-Methyl-2-phenoxyethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • ACETAMIDE, N-(1-METHYL-2-PHENOXYETHYL)-
    • Phenoxybenzamine Impurity A
    • N-(1-phenoxypropan-2-yl)acetamide
    • 68157-86-8
    • CHEMBL1223273
    • N-(1-Methyl-2-phenoxyethyl)acetamide
    • Inchi: 1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
    • InChI Key: NMFFUUFPJJOWHK-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=CC=C1OC1=CC=CC=C1

Computed Properties

  • Exact Mass: 193.110278721Da
  • Monoisotopic Mass: 193.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.3Ų

N-(1-Methyl-2-phenoxyethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M292995-5mg
N-(1-Methyl-2-phenoxyethyl)acetamide
68157-86-8
5mg
$138.00 2023-05-18
TRC
M292995-10mg
N-(1-Methyl-2-phenoxyethyl)acetamide
68157-86-8
10mg
$236.00 2023-05-18
TRC
M292995-25mg
N-(1-Methyl-2-phenoxyethyl)acetamide
68157-86-8
25mg
$488.00 2023-05-18
TRC
M292995-50mg
N-(1-Methyl-2-phenoxyethyl)acetamide
68157-86-8
50mg
$850.00 2023-05-18
TRC
M292995-100mg
N-(1-Methyl-2-phenoxyethyl)acetamide
68157-86-8
100mg
$1453.00 2023-05-18

Additional information on N-(1-Methyl-2-phenoxyethyl)acetamide

Research Briefing on N-(1-Methyl-2-phenoxyethyl)acetamide (CAS: 68157-86-8) in Chemical Biology and Pharmaceutical Applications

N-(1-Methyl-2-phenoxyethyl)acetamide (CAS: 68157-86-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and pharmacological relevance. Recent studies highlight its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.

Structural analysis reveals that the compound's phenoxyethyl moiety contributes to its lipophilicity, enhancing blood-brain barrier permeability - a critical factor for CNS-targeted therapeutics. The acetamide group provides hydrogen bonding capacity, influencing receptor binding interactions. Current research indicates promising activity as a modulator of neurotransmitter systems, with particular interest in its potential GABAergic effects. Computational modeling studies published in 2023 suggest favorable binding affinities to several neurological targets, though in vivo validation remains ongoing.

Recent synthetic approaches (2022-2024) have focused on optimizing the production of 68157-86-8 through greener catalytic methods, with particular success using palladium-catalyzed reactions that achieve >85% yield. These advancements address previous challenges in scalability while maintaining high purity standards required for pharmaceutical applications. Analytical characterization techniques including LC-MS and NMR spectroscopy have been refined to better identify and quantify this compound in complex biological matrices.

Pharmacological investigations demonstrate dose-dependent effects in animal models of neuropathic pain, with one 2024 study reporting significant analgesic activity at 10 mg/kg doses without observable CNS depression. The compound's metabolic stability has been improved through structural modifications to the methyl-phenoxy group, addressing earlier issues with rapid hepatic clearance. These developments position 68157-86-8 as a promising scaffold for next-generation analgesic development.

Emerging safety data from preclinical toxicology studies indicate a favorable profile, with no genotoxicity observed in standard assays. However, researchers caution that the methyl group's metabolic conversion to formaldehyde derivatives requires further investigation. Current structure-activity relationship (SAR) studies aim to optimize both efficacy and safety parameters through systematic modification of the acetamide and phenoxy components.

The pharmaceutical industry has shown growing interest in this scaffold, with two major companies filing patent applications in 2023 for derivatives targeting migraine and neuroinflammatory conditions. These developments suggest that 68157-86-8 and its analogs may soon enter clinical evaluation phases. Future research directions likely include expanded investigations into its potential anti-inflammatory mechanisms and combination therapy approaches with existing CNS medications.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.